molecular formula C22H17ClN2O2S B2985618 N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine CAS No. 895640-08-1

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine

Cat. No.: B2985618
CAS No.: 895640-08-1
M. Wt: 408.9
InChI Key: MYYSFLPHASHPMX-UHFFFAOYSA-N
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Description

N-Benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine is a quinoline derivative characterized by a sulfonyl group at position 3 of the quinoline core, a 4-chlorophenyl substituent on the sulfonyl moiety, and a benzyl group attached to the 4-amine position. This structural configuration imparts distinct physicochemical and biological properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c23-17-10-12-18(13-11-17)28(26,27)21-15-24-20-9-5-4-8-19(20)22(21)25-14-16-6-2-1-3-7-16/h1-13,15H,14H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYSFLPHASHPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Based on the search results, an article focusing solely on the applications of "N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine" cannot be provided with comprehensive data tables and well-documented case studies. However, some information can be gathered about related compounds and their applications, which may provide some context.

Quinazoline and Quinolone Derivatives in Medicine
4-Amino-substituted quinazolines are an important class of compounds with wide-ranging applications in medicine and materials . Interest in quinazoline derivatives substituted with a primary amino group at the 4-position stems from their importance as selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, resulting from competitive binding at the ATP site .

Synthesis of Functionalized 2-Quinolones
A copper-catalyzed three-component annulation for synthesizing functionalized 2-quinolones has been developed . The prepared quinolones have demonstrated synthetic utility and can be further functionalized . For instance, 4aa was successfully transformed to 2-chloroquinoline 8. N-Benzyl quinolone 9 was obtained by selective N-alkylation in good yield and further functionalized to 3,4-disubstituted hydroquinolone 10 by Grignard-initiated Michael addition . The sulfonyl group can be converted to organotin compound 11, a key intermediate for synthesizing 3-halogenated quinolones 12 and 13, and is expected to be a useful platform for coupling reactions .

Relevance to Medicinal Chemistry
Numerous quinoline derivatives play a big role in organic synthesis and applications to medicinal chemistry . The versatile conversion of the product obtained by the method is believed to have many implications in synthetic and medicinal chemistry .

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Modifications

3-(Benzenesulfonyl)-6-Chloro-N-[(4-Methoxyphenyl)Methyl]Quinolin-4-Amine
  • Key Differences: Substituents: Features a 6-chloro group on the quinoline and a 4-methoxyphenylmethyl group at the 4-amine position . Physicochemical Properties:
  • Molecular Weight: 438.93 vs. ~425.89 (estimated for the target compound).
  • logP: 4.67, indicating moderate lipophilicity, likely comparable to the target compound due to the sulfonyl group’s electron-withdrawing effects.
    • Biological Implications : The methoxy group may enhance solubility but reduce membrane permeability compared to the benzyl group in the target compound.
N-(4-(4-Aminophenylsulfonyl)Phenyl)-7-Chloroquinolin-4-Amine
  • Key Differences: Substituents: A 7-chloro group on the quinoline and a sulfonamide-linked aminophenyl group at position 4 . Activity: Demonstrated twice the potency of doxorubicin in anticancer assays, suggesting that sulfonyl-linked aromatic systems enhance cytotoxicity.

Halogen-Substituted Analogues

N-(3-Chlorophenyl)-6-(Trifluoromethyl)Quinolin-4-Amine
  • Key Differences :
    • Substituents: A 6-trifluoromethyl group and a 3-chlorophenylamine at position 4 .
    • Molecular Weight: 322.72, significantly lower than the target compound due to the lack of a sulfonyl group.
    • Physicochemical Impact : The trifluoromethyl group increases electronegativity and metabolic stability but may reduce solubility compared to the sulfonyl group.
3-(4-Ethylbenzenesulfonyl)-6-Methyl-N-Phenylquinolin-4-Amine
  • Key Differences: Substituents: A 4-ethylbenzenesulfonyl group at position 3 and a methyl group at position 6 .
logP and Solubility
  • The target compound’s benzyl and 4-chlorophenyl groups likely result in a higher logP (~4.5–5.0) compared to methoxy-substituted analogues (logP ~4.67) , impacting bioavailability.
  • Sulfonyl groups generally reduce logD but improve metabolic stability.

Biological Activity

N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process, including the formation of quinoline derivatives through copper-catalyzed reactions. Recent studies have demonstrated efficient methods for synthesizing functionalized quinolones, which can be further modified to yield sulfonamide derivatives like this compound .

The structural characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography, confirming the presence of key functional groups that contribute to its biological activity.

Anticancer Properties

This compound has been evaluated for its anticancer potential. Studies indicate that quinoline derivatives exhibit inhibitory effects on various cancer cell lines by targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound's ability to modulate CDK activity suggests a mechanism through which it may impede cancer cell proliferation .

Analgesic Effects

Recent research has highlighted the compound's potential as a selective κ-opioid receptor (KOR) agonist. KOR agonists are known for their analgesic properties with reduced side effects compared to traditional opioid medications. In vivo studies demonstrated that derivatives similar to this compound exhibited significant antinociceptive effects in pain models, indicating its promise as a therapeutic agent for pain management .

Neuroprotective Activities

The neuroprotective effects of quinoline derivatives have also been explored, particularly in relation to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit γ-secretase activity, thereby reducing the production of amyloid β-peptide, a hallmark of Alzheimer's pathology . This suggests that this compound may possess similar protective qualities against neurodegeneration.

Case Studies and Research Findings

  • Anticancer Activity : A study involving various quinoline derivatives highlighted that those with sulfonamide moieties exhibited enhanced cytotoxicity against cancer cell lines compared to their non-sulfonated counterparts. The mechanism was attributed to the inhibition of CDK activity, leading to cell cycle arrest .
  • Pain Management : In an experimental model for pain relief, compounds structurally related to this compound showed significant efficacy in reducing abdominal constriction responses in mice, confirming their potential as KOR agonists .
  • Neuroprotection : Another study focused on the neuroprotective effects of sulfonamide-containing quinolines demonstrated their ability to inhibit γ-secretase, suggesting a pathway for therapeutic intervention in Alzheimer's disease .

Q & A

Q. What are common synthetic routes for N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving sulfonylation and substitution. For example, palladium-catalyzed coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) may introduce the benzyl or sulfonyl groups . Intermediates are purified using flash chromatography (e.g., Biotage systems with silica gel cartridges) and characterized via 1^1H/13^13C NMR, HRMS, and Rf values for purity assessment .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

1^1H NMR is used to verify proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, benzyl methylene at δ 4.0–5.0 ppm). 13^13C NMR confirms carbon frameworks (e.g., sulfonyl carbons at ~140 ppm, quinoline carbons at ~120–150 ppm). HRMS provides exact mass validation (e.g., [M+H]+^+ with <2 ppm error) .

Q. Which functional groups in this compound are reactive, and what transformations are feasible?

The sulfonyl group is electrophilic and can undergo nucleophilic substitution. The quinoline nitrogen may participate in coordination or protonation, while the benzyl group can be oxidized (e.g., with KMnO4_4) or reduced (e.g., with LiAlH4_4) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, HOMO-LUMO gaps, and sulfonyl group polarization. These studies guide hypotheses about reactivity, such as nucleophilic attack sites or charge-transfer interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or antimicrobial results may arise from assay conditions (e.g., solvent, cell lines). Systematic controls, including parallel testing with reference compounds (e.g., atovaquone derivatives) and dose-response curves, validate activity .

Q. How can reaction yields be optimized for large-scale synthesis?

Catalyst screening (e.g., Pd(OAc)2_2 vs. PdCl2_2) and additive optimization (e.g., aryl iodides to suppress side reactions) improve efficiency. Microwave-assisted synthesis (e.g., 80°C, 700 W) reduces reaction times from hours to minutes .

Q. What crystallographic methods confirm the solid-state structure of this compound?

Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles. For example, the dihedral angle between the quinoline and sulfonylphenyl groups informs steric effects .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 7-chloroquinolin-4-amine derivatives) to confirm assignments .
  • Synthetic Pitfalls : Avoid over-reduction of the quinoline ring by using mild reducing agents (e.g., NaBH4_4 instead of LiAlH4_4) .
  • Biological Assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate solubility in DMSO/PBS to avoid false negatives .

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